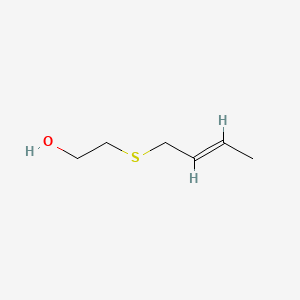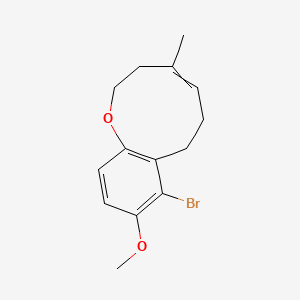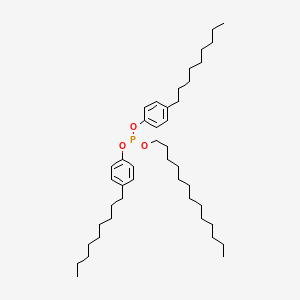
Bis(4-nonylphenyl) tridecyl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-nonylphenyl) tridecyl phosphite: is an organophosphite compound with the molecular formula C43H73O3P . It is widely used as an antioxidant and stabilizer in various industrial applications, particularly in the polymer industry . The compound is known for its ability to decompose hydroperoxides, thereby preventing the degradation of polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-nonylphenyl) tridecyl phosphite typically involves the reaction of 4-nonylphenol with tridecyl phosphite under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high yield . The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Bis(4-nonylphenyl) tridecyl phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to produce phosphoric acid derivatives.
Substitution: It can undergo substitution reactions with other phenolic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Catalysts such as Lewis acids are often used to promote substitution reactions.
Major Products:
Oxidation: Phosphates.
Hydrolysis: Phosphoric acid derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Bis(4-nonylphenyl) tridecyl phosphite has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which bis(4-nonylphenyl) tridecyl phosphite exerts its effects is through the decomposition of hydroperoxides . This prevents the oxidative degradation of polymers and other materials. The compound acts as a secondary antioxidant, scavenging free radicals and stabilizing the polymer matrix . The molecular targets include hydroperoxides and free radicals, which are neutralized through redox reactions .
Comparison with Similar Compounds
Tris(nonylphenyl) phosphite (TNPP): Another widely used phosphite antioxidant.
Bis(2,4-di-tert-butylphenyl) phosphate (bDtBPP): Known for its cell growth-inhibiting properties.
Bis(p-nonylphenyl) phosphate (bNPP): Structurally similar and used in similar applications.
Uniqueness: Bis(4-nonylphenyl) tridecyl phosphite is unique due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties . This makes it particularly effective in stabilizing a wide range of polymers and enhancing their performance .
Properties
CAS No. |
84787-78-0 |
|---|---|
Molecular Formula |
C43H73O3P |
Molecular Weight |
669.0 g/mol |
IUPAC Name |
bis(4-nonylphenyl) tridecyl phosphite |
InChI |
InChI=1S/C43H73O3P/c1-4-7-10-13-16-17-18-19-22-25-28-39-44-47(45-42-35-31-40(32-36-42)29-26-23-20-14-11-8-5-2)46-43-37-33-41(34-38-43)30-27-24-21-15-12-9-6-3/h31-38H,4-30,39H2,1-3H3 |
InChI Key |
YVLPWWITIWFSKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOP(OC1=CC=C(C=C1)CCCCCCCCC)OC2=CC=C(C=C2)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


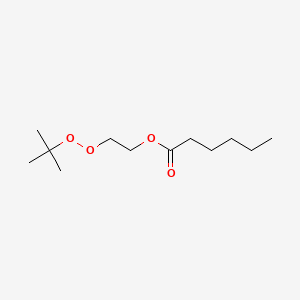
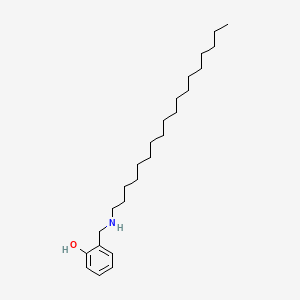
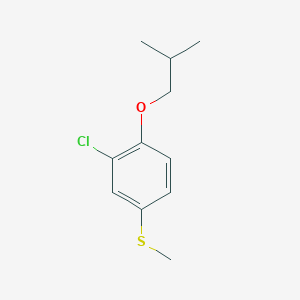
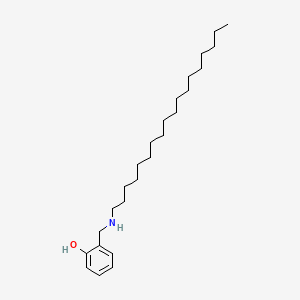
![N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide](/img/structure/B12643069.png)
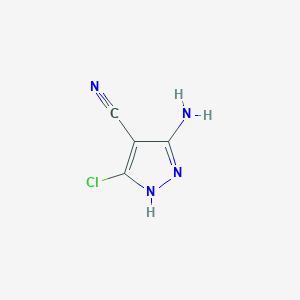
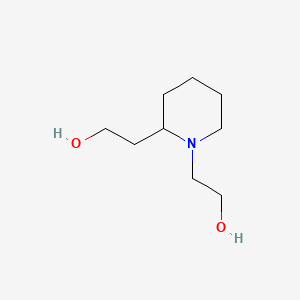
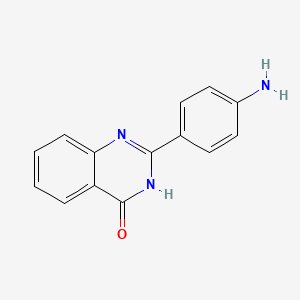
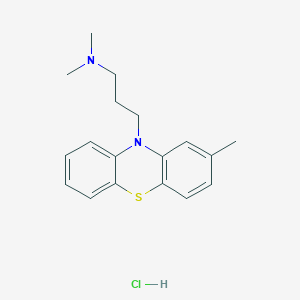
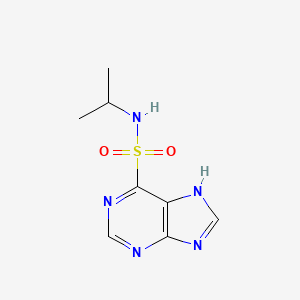
![[1-[3-[4-(1-Methyl-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]pyrrolidin-2-yl]methanol](/img/structure/B12643123.png)
